REACTION_CXSMILES
|
[N+](C1C=CC(N(C([C:19]2[C:28]3[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=3)[CH:22]=[CH:21][C:20]=2O)=O)C2C=CC=CC=2)=CC=1)([O-])=O.NN.C(Cl)Cl.[CH3:35][OH:36].[NH4+].[OH-:38].C1C[O:42]CC1>CO.[Ni]>[OH:36][C:35]1[C:24]2[C:23](=[CH:28][CH:27]=[CH:26][CH:25]=2)[CH:22]=[CH:21][C:20]=1[C:19]([OH:42])=[O:38] |f:2.3.4.5|
|
Name
|
|
Quantity
|
32 mmol
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
CH2Cl2 MeOH NH4OH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl.CO.[NH4+].[OH-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
without requiring heating)
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite on a fritted funnel
|
Type
|
CONCENTRATION
|
Details
|
The supernatant was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC2=CC=CC=C12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.8 mmol | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |